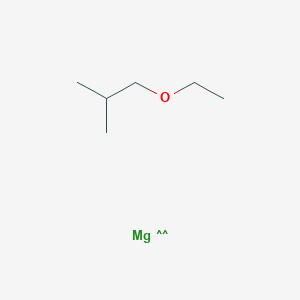
CID 71328915
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71328915” is a chemical entity that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of CID 71328915 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the formation of a pyrido five-element aromatic ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
CID 71328915 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups. These reactions are often used to modify the properties of the compound.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different chemical and physical properties.
Scientific Research Applications
CID 71328915 has a wide range of scientific research applications, including:
Chemistry: The compound is used in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: This compound is used in industrial processes to create specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71328915 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Properties
CAS No. |
92273-74-0 |
|---|---|
Molecular Formula |
C6H14MgO |
Molecular Weight |
126.48 g/mol |
InChI |
InChI=1S/C6H14O.Mg/c1-4-7-5-6(2)3;/h6H,4-5H2,1-3H3; |
InChI Key |
CSWDIWIWKZRIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)C.[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















